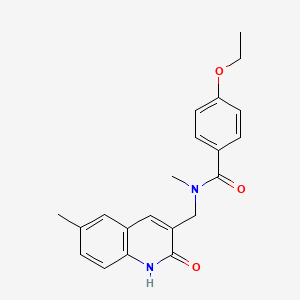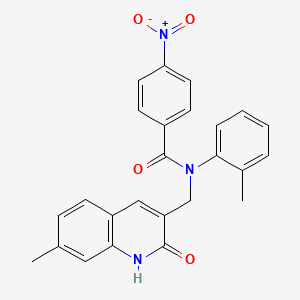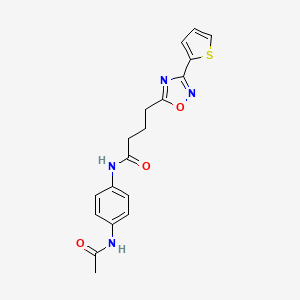
N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as AOTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AOTB is a synthetic compound that belongs to the class of oxadiazole derivatives. It has a molecular formula of C19H20N4O2S and a molecular weight of 380.46 g/mol.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is not well understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of specific enzymes or the modulation of signaling pathways.
Biochemical and Physiological Effects
Studies have shown that N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to induce apoptosis in cancer cells and inhibit the growth of bacteria.
Advantages and Limitations for Lab Experiments
N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. The compound is also readily available and relatively inexpensive.
However, N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has some limitations for use in lab experiments. The compound has low solubility in water, which can make it difficult to prepare solutions for experiments. Additionally, the compound has limited stability in acidic and basic conditions, which can affect its biological activity.
Future Directions
There are several potential future directions for research on N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. These include:
1. Investigating the mechanism of action of N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in more detail to better understand its biological activities.
2. Developing new synthetic methods for N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide to improve its yield and purity.
3. Studying the potential of N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide as a drug delivery system for the treatment of neurological disorders.
4. Investigating the potential of N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide as a fluorescent probe for the detection of other metal ions.
5. Exploring the use of N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide as a corrosion inhibitor for other metal surfaces.
In conclusion, N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a synthetic compound that has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. The compound exhibits anti-inflammatory, antitumor, and antibacterial activities and has been studied for its potential as a drug delivery system. Further research is needed to fully understand the mechanism of action of N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide and to explore its potential applications in other areas.
Synthesis Methods
The synthesis of N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-acetamidophenylhydrazine with ethyl 2-bromo-3-phenylpropionate to form 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(4-acetamidophenyl)butanamide. The final product, N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, is obtained by reacting the intermediate compound with thiophene-2-carboxylic acid in the presence of a catalyst.
Scientific Research Applications
N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit anti-inflammatory, antitumor, and antibacterial activities. The compound has also been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
In material science, N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been investigated for its use as a fluorescent probe in the detection of metal ions. The compound has also been studied for its potential as a corrosion inhibitor in metal surfaces.
In analytical chemistry, N-(4-acetamidophenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a reagent for the determination of trace amounts of copper ions in water samples.
properties
IUPAC Name |
N-(4-acetamidophenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-12(23)19-13-7-9-14(10-8-13)20-16(24)5-2-6-17-21-18(22-25-17)15-4-3-11-26-15/h3-4,7-11H,2,5-6H2,1H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKPRQWSSBHJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




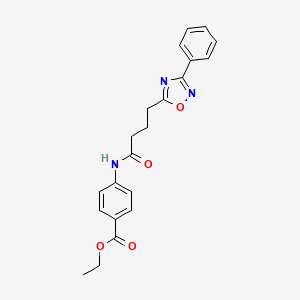


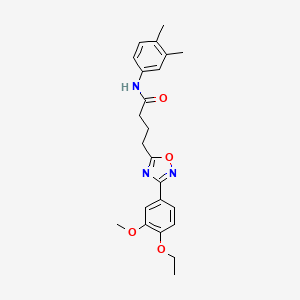
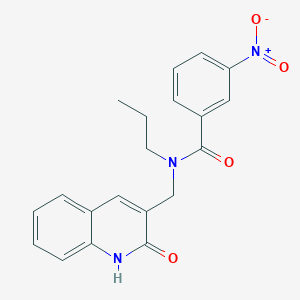

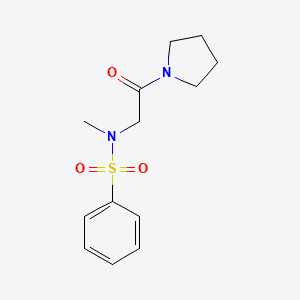

![N-(3,4-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7719029.png)
